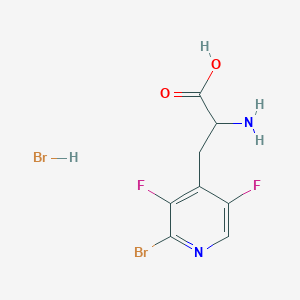

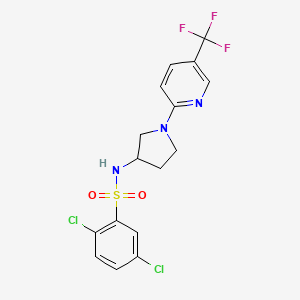

(4-((2-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

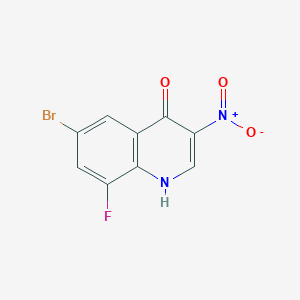

The compound contains several functional groups including an ethoxyphenyl group, a methyl group, a naphthyridinyl group, and a pyrrolidinyl group. These groups are common in many bioactive compounds and can contribute to the compound’s potential biological activity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures often involve reactions such as nucleophilic substitution, ring closure, or condensation . The exact method would depend on the starting materials and desired substitutions .Molecular Structure Analysis

The compound has a complex structure with multiple rings, including a naphthyridine ring and a pyrrolidine ring. These rings can contribute to the compound’s three-dimensional shape and influence its interactions with biological targets .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the ethoxy group might undergo reactions involving the breaking of the carbon-oxygen bond .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and structure. For example, the presence of the ethoxy group could increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Novel Heterocyclic Systems : Research has shown the synthesis of novel annulated products from aminonaphthyridinones, leading to new heterocyclic systems. These compounds demonstrate typical reactivity and have potential applications in developing pharmacologically active molecules (Deady & Devine, 2006).

DNA Interaction and Docking Studies : A study on Schiff base ligand derived from 2,6-diaminopyridine and its complexes with Cu(II), Fe(II), and Pd(II) revealed DNA binding properties. Such compounds could be suitable drug candidates, underscoring the importance of naphthyridine derivatives in medicinal chemistry (Kurt et al., 2020).

Photoinduced Intramolecular Rearrangement : A study demonstrated the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via photoinduced intramolecular rearrangement, highlighting an efficient, environmentally friendly method that could be applicable in the synthesis of pharmacologically active compounds (Jing et al., 2018).

Potential Biological Activities

Antiestrogenic Activity : Research on the antiestrogenic activity of a related compound demonstrated potent activity in rats and mice, suggesting the relevance of naphthyridine derivatives in developing therapies for estrogen receptor-related conditions (Jones et al., 1979).

Anticancer Activity : A novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This suggests potential applications in cancer therapy, highlighting the compound's dual mechanism of action on cancer cells (Kong et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[4-(2-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-3-28-19-9-5-4-8-18(19)25-20-16-11-10-15(2)24-21(16)23-14-17(20)22(27)26-12-6-7-13-26/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFQKLJQNULKQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2362506.png)

![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B2362510.png)

![N-[3-(dimethylamino)propyl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B2362514.png)

![2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2362515.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-(4-chlorobenzoyl)-1,3-thiazolidine](/img/structure/B2362517.png)